trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Overview
Description
trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound that features an indole moiety, a cyclohexane ring, and a carboxylic acid group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, indole derivatives are studied for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities .
Medicine: The compound’s derivatives are explored for their potential use in treating various diseases, including cancer, viral infections, and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which is then further modified to introduce the methoxy and acetyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, alcohols, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects . The compound’s ability to undergo electrophilic substitution reactions allows it to interact with nucleophilic sites in biological molecules, influencing their function.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
4-methyl-1-cyclohexanecarboxylic acid: A simpler compound with a cyclohexane ring and carboxylic acid group but lacking the indole moiety.
Uniqueness: The uniqueness of trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid lies in its combination of the indole moiety with a cyclohexane ring and a carboxylic acid group. This structure imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[[[2-(4-methoxyindol-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-25-17-4-2-3-16-15(17)9-10-21(16)12-18(22)20-11-13-5-7-14(8-6-13)19(23)24/h2-4,9-10,13-14H,5-8,11-12H2,1H3,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQCOIGDYQUBQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NCC3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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